2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines and is removed during the final steps of synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the corresponding amine with Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) to introduce the Fmoc group . The pyrazole ring could be introduced through a variety of methods, including the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky, aromatic Fmoc group, the pyrazole ring, and the acetic acid moiety .Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under mildly basic conditions. The pyrazole ring is relatively stable but can participate in further reactions, particularly at the 3-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the Fmoc group, which is quite bulky and hydrophobic. The compound also contains polar groups (carbonyl, amine, carboxylic acid), which would contribute to its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The compound has been explored for its chemical properties and potential in various syntheses. Notably, a study by Arutjunyan et al. (2013) highlighted the acylation of amines and pyrazole with derivatives of this compound, showcasing its utility in creating new amides and 1-acylpyrazole through interactions with various amines and pyrazole Arutjunyan et al., 2013. Similarly, Smyth et al. (2007) delved into the reaction dynamics of related compounds, revealing the formation of complex heterocyclic structures, thereby underscoring the compound's role in advancing synthetic methodologies Smyth et al., 2007.
Photophysical Properties and Analytical Applications
In the realm of photophysics and analytical applications, the compound has shown promise due to its unique properties. For instance, Hirano et al. (2004) discovered a derivative of this compound that exhibited strong fluorescence in a wide pH range in aqueous media, suggesting its potential as a robust fluorophore for biomedical analysis Hirano et al., 2004. This property is particularly valuable for applications requiring stable and reliable fluorescent markers.
Peptide Synthesis and Proteomics
The compound's derivatives also play a crucial role in peptide synthesis and proteomics. Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids, key components in the solid-phase syntheses of β-peptides, using a derivative of this compound Šebesta and Seebach, 2003. The ability to synthesize such peptides is crucial for advancing research in proteomics and drug discovery.
Medicinal Chemistry and Drug Design
The compound's structural framework is leveraged in medicinal chemistry for synthesizing new drug molecules with potential therapeutic applications. Kumar et al. (2012) synthesized a series of pyrazoline derivatives with significant antimicrobial activity, demonstrating the compound's relevance in the development of new antimicrobial agents Kumar et al., 2012.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-11-10-18(23-24)19(20(25)26)22-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17,19H,12H2,1H3,(H,22,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGAMZORUXNNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.